N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 19655-39-1
VCID: VC20775666
InChI: InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H
SMILES: CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl
Molecular Formula: C20H29Cl2N3O2
Molecular Weight: 414.4 g/mol

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride

CAS No.: 19655-39-1

Cat. No.: VC20775666

Molecular Formula: C20H29Cl2N3O2

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

N-(8-Butoxy-5-quinolyl)-1-piperidineacetamide dihydrochloride - 19655-39-1

Specification

CAS No. 19655-39-1
Molecular Formula C20H29Cl2N3O2
Molecular Weight 414.4 g/mol
IUPAC Name N-(8-butoxyquinolin-5-yl)-2-piperidin-1-ylacetamide;dihydrochloride
Standard InChI InChI=1S/C20H27N3O2.2ClH/c1-2-3-14-25-18-10-9-17(16-8-7-11-21-20(16)18)22-19(24)15-23-12-5-4-6-13-23;;/h7-11H,2-6,12-15H2,1H3,(H,22,24);2*1H
Standard InChI Key XKBYDSXYOMOXMG-UHFFFAOYSA-N
SMILES CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl
Canonical SMILES CCCCOC1=C2C(=C(C=C1)NC(=O)CN3CCCCC3)C=CC=N2.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator